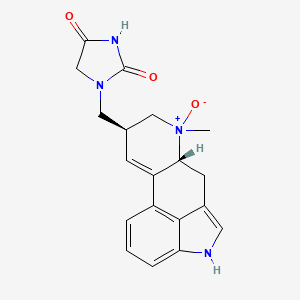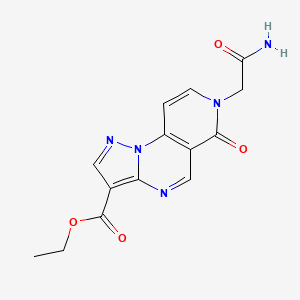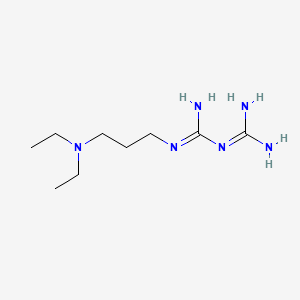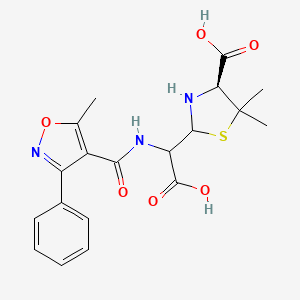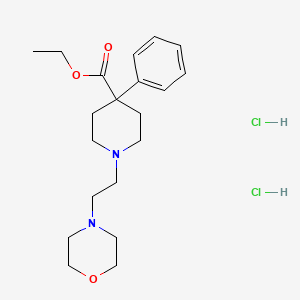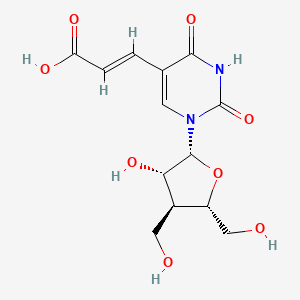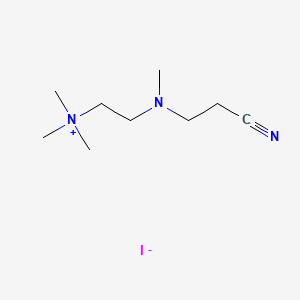
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a cyanoethyl group attached to a methylaminoethyl chain, which is further connected to a trimethylammonium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide typically involves the reaction of (2-cyanoethyl)methylamine with ethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:
(2-Cyanoethyl)methylamine+Ethyl iodide→(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can replace the iodide ion.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its potential role in biochemical assays and as a stabilizing agent for certain biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on biomolecules, affecting their structure and function. The cyanoethyl group can participate in further chemical reactions, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with a similar structure but different functional groups.
Poly(2-(diethylamino)ethyl methacrylate): A polymer with similar amine functionality.
Properties
CAS No. |
93506-91-3 |
|---|---|
Molecular Formula |
C9H20IN3 |
Molecular Weight |
297.18 g/mol |
IUPAC Name |
2-[2-cyanoethyl(methyl)amino]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20N3.HI/c1-11(7-5-6-10)8-9-12(2,3)4;/h5,7-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JLZNCAKHMYWQIA-UHFFFAOYSA-M |
Canonical SMILES |
CN(CCC#N)CC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



